

Technical Guide: Physicochemical Properties and Analysis of Fenhexamid and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenhexamid-5-hexenoic acid*

Cat. No.: *B12387751*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the physical and chemical properties of the fungicide Fenhexamid. Direct experimental data for the specific derivative, **Fenhexamid-5-hexenoic acid** (CAS 2250414-52-7), is not readily available in the public domain. The information presented herein for Fenhexamid is intended to serve as a foundational resource.

Introduction

Fenhexamid is a hydroxyanilide fungicide widely used in agriculture to control a variety of fungal pathogens, particularly *Botrytis cinerea* (gray mold) on fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of sterol biosynthesis in fungi. Understanding the physicochemical properties of Fenhexamid and its potential metabolites or degradation products, such as acidic derivatives, is crucial for research in environmental fate, toxicology, and the development of new analytical methods. While specific data for **Fenhexamid-5-hexenoic acid** remains elusive in readily accessible scientific literature, this guide provides a comprehensive summary of the parent compound, Fenhexamid.

Physical and Chemical Properties of Fenhexamid

The following table summarizes the key physical and chemical properties of Fenhexamid. This data is essential for designing experiments, developing analytical methods, and modeling its environmental behavior.

Property	Value	Reference(s)
IUPAC Name	N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamid e	[1]
CAS Number	126833-17-8	[1]
Molecular Formula	C ₁₄ H ₁₇ Cl ₂ NO ₂	[1]
Molecular Weight	302.2 g/mol	[1]
Melting Point	153 °C	[1]
Boiling Point	320 °C	[1]
Vapor Pressure	3 x 10 ⁻⁹ mm Hg at 20 °C	[1]
Solubility in Water	Moderately soluble	[2]
Log P (Octanol-Water Partition Coefficient)	3.51	[1]
pKa	7.3	[1]

Experimental Protocols

Detailed experimental protocols are vital for the accurate analysis and characterization of Fenhexamid. Below are generalized methodologies for extraction and analysis.

Extraction of Fenhexamid from Environmental and Biological Matrices

A common method for extracting Fenhexamid involves solid-phase extraction (SPE) which is effective for concentrating the analyte from aqueous solutions.

Workflow for Solid-Phase Extraction of Fenhexamid:

[Click to download full resolution via product page](#)

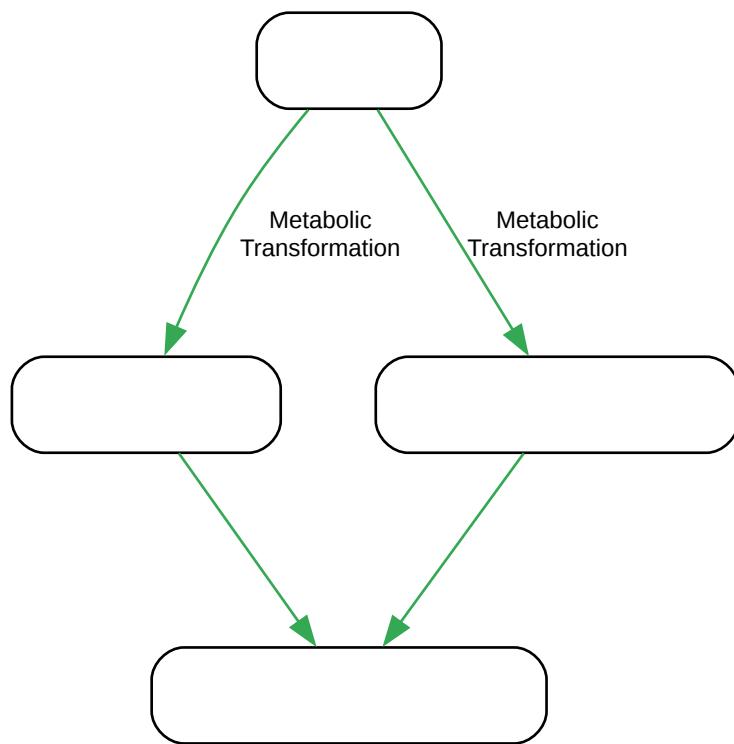
Caption: General workflow for Solid-Phase Extraction (SPE).

Analytical Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Fenhexamid.

Typical LC-MS/MS Parameters:

- Chromatographic Column: C18 reversed-phase column
- Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is commonly used.
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) of specific precursor-product ion transitions.


Metabolism and Degradation of Fenhexamid

Fenhexamid undergoes metabolic transformation in various organisms and degradation in the environment. These processes can lead to the formation of various byproducts, including hydroxylated and conjugated derivatives.^[1] The formation of acidic metabolites through oxidation of the cyclohexyl ring or other parts of the molecule is a plausible pathway, which could potentially lead to derivatives like **Fenhexamid-5-hexenoic acid**.

Known Metabolic Pathways

Studies have shown that the primary routes of Fenhexamid metabolism involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group.^[1] Photocatalytic degradation studies have identified hydroxylated and keto-derivatives as primary transformation intermediates.^{[3][4]}

Proposed Degradation Pathway of Fenhexamid:

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathways of Fenhexamid.

Conclusion

This technical guide provides a summary of the available physicochemical data and analytical methodologies for the fungicide Fenhexamid. While specific experimental data for **Fenhexamid-5-hexenoic acid** are not currently available in the public scientific literature, the information on the parent compound serves as a critical resource for researchers in the fields of environmental science, toxicology, and analytical chemistry. Further research is needed to isolate and characterize the properties of its various metabolites and degradation products to fully understand its environmental and biological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 3. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Analysis of Fenhexamid and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387751#physical-and-chemical-properties-of-fenhexamid-5-hexenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com